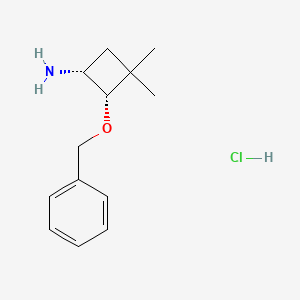![molecular formula C18H18N2O5S3 B2928578 5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide CAS No. 2097898-99-0](/img/structure/B2928578.png)
5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide" is a complex organic molecule characterized by a blend of aromatic and sulfonamide groups. The unique structure of this compound makes it a subject of interest in various fields, such as medicinal chemistry, pharmaceuticals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide" generally involves the following steps:
Starting Materials: : Common precursors include 2-methoxybenzoic acid and 2,2-bis(thiophen-2-yl)ethanol.
Formation of Benzamide: : The 2-methoxybenzoic acid is converted to the corresponding benzamide through amide coupling reactions using reagents such as carbodiimides.
Introduction of Sulfonamide Group: : The sulfonamide group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.
Addition of Thiophene Groups: : The thiophene groups are integrated through nucleophilic substitution reactions.
Industrial Production Methods: In industrial settings, the production methods focus on maximizing yield and purity while minimizing cost and environmental impact. Continuous flow synthesis and optimization of reaction conditions (temperature, solvent, catalysts) are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the hydroxyl and thiophene groups.
Reduction: : Reduction reactions can be targeted at the sulfonamide and benzamide moieties.
Substitution: : Nucleophilic and electrophilic substitutions are feasible, especially on the aromatic rings.
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products: Depending on the reaction type, major products include oxidized derivatives, reduced forms, and various substituted analogs retaining the core structure.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: : Used as a ligand or intermediate in catalytic cycles.
Synthesis: : Building block for more complex molecules.
Enzyme Inhibitor: : Potential inhibitor for specific enzymatic pathways.
Probe: : Utilized in biochemical assays to study protein interactions.
Drug Development: : Investigated for anti-inflammatory, antibacterial, and anticancer properties.
Material Science: : Component in the development of novel polymers and materials.
Mecanismo De Acción
Molecular Targets and Pathways: The compound interacts with biological targets such as enzymes by binding to active sites, thereby inhibiting or modulating their activity. It can interfere with signal transduction pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds:
Benzamides: : Shares core structure with benzamide derivatives.
Sulfonamides: : Similar functional group chemistry.
Thiophene-based Compounds: : Comparable aromatic systems.
This detailed exploration highlights the complexity and versatility of "5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide", showcasing its significance in scientific research and industrial applications.
Propiedades
IUPAC Name |
5-[(2-hydroxy-2,2-dithiophen-2-ylethyl)sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S3/c1-25-14-7-6-12(10-13(14)17(19)21)28(23,24)20-11-18(22,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,20,22H,11H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDWIMRTKHOVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2928495.png)
![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)
![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)
![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)


![2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928507.png)

![2,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B2928509.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2928511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2928515.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2928517.png)

